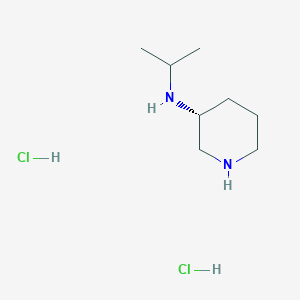

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

Description

BenchChem offers high-quality (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQHHUODBDGKX-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Core Mechanism of Action of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

A Hypothesized Role as a Modulator of the Voltage-Gated Potassium Channel Kv1.3

Executive Summary

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a chiral small molecule featuring a piperidine scaffold, a common motif in a variety of pharmacologically active compounds. While direct literature on its specific mechanism of action is not currently available, its structural characteristics suggest a potential role as a modulator of ion channels. This technical guide puts forth the hypothesis that (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride acts as an inhibitor of the voltage-gated potassium channel Kv1.3. The profound involvement of Kv1.3 in the pathophysiology of autoimmune diseases makes this a compelling avenue of investigation. This document provides a comprehensive framework for researchers and drug development professionals to explore this hypothesized mechanism, detailing the scientific rationale, a robust experimental workflow for validation, and the potential therapeutic implications.

Introduction: The Piperidine Scaffold and a Potential Unexplored Mechanism

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide array of biological targets. (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, a specific stereoisomer of a substituted piperidine, represents a novel chemical entity with an as-yet uncharacterized mechanism of action.[1][2] Given the established role of piperidine derivatives as potent ion channel modulators, particularly potassium channels, we hypothesize that this compound's biological activity may be mediated through the inhibition of the Kv1.3 voltage-gated potassium channel.[3][4][5]

The Kv1.3 channel, predominantly expressed in the plasma membrane of T-lymphocytes, plays a pivotal role in regulating immune responses.[6][7] Its function is critical for the activation, proliferation, and cytokine production of effector memory T-cells (TEM), which are key mediators in many autoimmune disorders.[8][9] Consequently, the identification of novel, selective Kv1.3 inhibitors is a significant focus in the development of next-generation immunomodulatory therapies.[10][11] This guide will delineate a comprehensive strategy to investigate (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride as a potential Kv1.3 inhibitor.

The Hypothesized Target: The Kv1.3 Potassium Channel and its Role in T-Lymphocyte Activation

The voltage-gated potassium channel Kv1.3 is a member of the Shaker family of potassium channels.[6] Its primary function in T-lymphocytes is to maintain the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation.[6][8] This calcium signaling is a critical downstream event that ultimately leads to T-cell proliferation and the release of pro-inflammatory cytokines.[9][12]

Effector memory T-cells, which are implicated in the pathogenesis of numerous autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, exhibit a significantly higher expression of Kv1.3 channels compared to other T-cell subsets.[8][13] This differential expression provides a therapeutic window for selectively targeting these pathogenic cells while sparing other components of the immune system.[14]

The proposed mechanism of action for (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is the physical blockade of the Kv1.3 channel pore, thereby inhibiting the efflux of potassium ions. This would lead to membrane depolarization, a reduction in the driving force for calcium entry, and consequently, the suppression of T-cell activation and effector functions.

Signaling Pathway of T-Cell Activation and the Role of Kv1.3

Caption: Simplified signaling pathway of T-cell activation highlighting the role of the Kv1.3 channel.

Experimental Validation of the Hypothesized Mechanism of Action

A multi-faceted experimental approach is required to rigorously test the hypothesis that (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a Kv1.3 channel inhibitor. The following workflow outlines the key stages of this investigation.

Experimental Workflow for Target Validation

Caption: A stepwise experimental workflow for the validation of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride as a Kv1.3 inhibitor.

Primary Screening: High-Throughput Fluorescence-Based Assays

The initial step involves screening the compound for its ability to modulate potassium channel activity in a high-throughput format. Fluorescence-based assays that use thallium influx as a surrogate for potassium ion movement are well-suited for this purpose.[15][16][17]

Recommended Protocol: FluxOR™ Potassium Ion Channel Assay [17][18][19]

-

Cell Culture: Utilize a cell line stably expressing human Kv1.3 channels (e.g., CHO or HEK-293 cells).

-

Dye Loading: Load the cells with the FluxOR™ dye, a thallium-sensitive fluorescent indicator.

-

Compound Incubation: Incubate the cells with varying concentrations of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

-

Stimulation and Detection: Stimulate channel opening with a potassium-containing buffer that also includes thallium. The influx of thallium through open Kv1.3 channels will lead to an increase in fluorescence.

-

Data Analysis: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the presence of the compound would indicate channel blockade. Calculate the IC50 value to determine the compound's potency.

| Compound | IC50 (µM) |

| (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride | Hypothetical Value |

| Positive Control (e.g., PAP-1) | Known Value |

| Negative Control (Vehicle) | No Inhibition |

Electrophysiological Characterization: The Gold Standard

Patch-clamp electrophysiology provides the most direct and detailed assessment of a compound's interaction with an ion channel.[20][21][22] The whole-cell configuration is ideal for studying the effect of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride on Kv1.3 currents.[23]

Recommended Protocol: Whole-Cell Patch-Clamp Electrophysiology [20][23]

-

Cell Preparation: Use a cell line expressing Kv1.3 channels or primary human T-lymphocytes.

-

Giga-seal Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Protocol: Apply a series of depolarizing voltage steps to elicit Kv1.3 currents.

-

Compound Application: Perfuse the cell with varying concentrations of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride and record the resulting changes in current amplitude.

-

Data Analysis: Construct a dose-response curve to determine the IC50. Investigate the mechanism of blockade (e.g., use-dependence, voltage-dependence) by applying different voltage protocols.

| Parameter | Measurement | Interpretation |

| IC50 | Concentration for 50% inhibition | Potency of the compound |

| Hill Coefficient | Slope of the dose-response curve | Stoichiometry of binding |

| Voltage-Dependence | Shift in the voltage of half-maximal activation | Interaction with the channel's voltage sensor |

| Use-Dependence | Increased block with repetitive stimulation | Preferential binding to a specific channel state (open or inactivated) |

Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, it is crucial to determine the selectivity of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride for Kv1.3 over other related ion channels. This can be achieved by performing patch-clamp experiments on cell lines expressing other Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.5) and the hERG channel.[24]

Cell-Based Functional Assays

The final stage of validation involves assessing the compound's ability to modulate immune cell function, the anticipated downstream consequence of Kv1.3 blockade.

3.4.1. T-Cell Proliferation Assay [13][25]

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) and subsequently purify CD4+ T-cells.

-

Stimulation: Activate the T-cells using anti-CD3/CD28 antibodies or a specific antigen.

-

Compound Treatment: Culture the stimulated T-cells in the presence of varying concentrations of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), assess cell proliferation using methods such as CFSE dye dilution or a BrdU incorporation assay.

-

Data Analysis: Determine the concentration-dependent inhibition of T-cell proliferation.

3.4.2. Cytokine Release Assay [14][26][27]

-

Cell Culture and Treatment: Follow the same initial steps as the proliferation assay.

-

Supernatant Collection: After 24-48 hours of stimulation, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Data Analysis: Evaluate the dose-dependent reduction in cytokine secretion.

Potential Therapeutic Implications

The selective blockade of Kv1.3 channels is a promising therapeutic strategy for a range of T-cell-mediated autoimmune diseases.[8][10][11] By preferentially targeting effector memory T-cells, Kv1.3 inhibitors have the potential to suppress the pathogenic immune response while leaving protective immunity largely intact. If (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is confirmed as a potent and selective Kv1.3 inhibitor, it could represent a valuable lead compound for the development of novel treatments for conditions such as:

-

Multiple Sclerosis

-

Rheumatoid Arthritis

-

Type 1 Diabetes

-

Psoriasis

-

Inflammatory Bowel Disease

Conclusion

While the mechanism of action of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride remains to be empirically determined, its chemical structure strongly suggests a potential role as a modulator of the Kv1.3 potassium channel. This in-depth technical guide provides a scientifically grounded hypothesis and a comprehensive experimental roadmap for its validation. The outlined workflow, from initial high-throughput screening to detailed electrophysiological characterization and functional cellular assays, offers a clear path for researchers and drug development professionals to elucidate the therapeutic potential of this novel chemical entity. The confirmation of this compound as a selective Kv1.3 inhibitor would mark a significant step forward in the quest for more targeted and effective treatments for autoimmune diseases.

References

-

Hanson, D. C., et al. (1999). UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation. British Journal of Pharmacology, 126(8), 1707–1716.[3][28]

-

ION Biosciences. Potassium Channel Assays. Retrieved from [Link][15]

-

Weaver, C. D., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 15(4), 384–393.[16]

-

Hanson, D. C., et al. (1999). UK-78282, a Novel Piperidine Compound That Potently Blocks the Kv1.3 Voltage-Gated Potassium Channel and Inhibits Human T Cell Activation. British Journal of Pharmacology, 126(8), 1707-1716.[28]

-

Wulff, H., et al. (2009). Use of Kv1.3 Blockers for Inflammatory Skin Conditions. Current Medicinal Chemistry, 16(24), 3143-3153.[4]

-

Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link][19]

-

Teisseyre, A., & Palko-Labuz, A. (2021). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. IntechOpen.[20]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 585-592.[24]

-

Beeton, C., et al. (2005). The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS. The Journal of clinical investigation, 115(2), 375-385.[13]

-

Teisseyre, A., & Palko-Labuz, A. (2021). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. ResearchGate.[21]

-

Wulff, H., et al. (2012). Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate. ACS Medicinal Chemistry Letters, 3(10), 844-849.[5]

-

Tolhurst, G., et al. (2011). Kv1.3 is the exclusive voltage-gated K+ channel of platelets and megakaryocytes: roles in membrane potential, Ca2+ signalling and platelet count. The Journal of Physiology, 589(Pt 15), 3927-3936.[22]

-

Pérez-Verdaguer, M., et al. (2016). Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Physiological Reviews, 96(4), 1369-1407.[6]

-

Liu, K., et al. (2010). High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay. Journal of Biomolecular Screening, 15(2), 185-193.[29]

-

Liu, K., et al. (2010). High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay. PubMed.[30]

-

Pérez-Verdaguer, M., et al. (2016). K v 1.3 channel blockade decreases the production of pro-and anti-inflammatory cytokines. ResearchGate.[26]

-

Poulopoulou, C., et al. (2021). Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis. Frontiers in Immunology, 12, 726889.[23]

-

Liu, X., et al. (2022). Blockade of Kv1.3 Potassium Channel Inhibits Microglia-Mediated Neuroinflammation in Epilepsy. International Journal of Molecular Sciences, 23(23), 14769.[31]

-

Beeton, C., et al. (2006). Inhibition of Kv1.3 Currents, Cell Proliferation, and DTH by ShK-186. ResearchGate.[25]

-

Chen, Y., et al. (2020). Kv1.3 blockade suppressed CD8⁺ T cell activation, proliferation,... ResearchGate.[27]

-

Fung-Leung, W. P., et al. (2017). T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers. PLoS ONE, 12(1), e0170102.[12]

-

Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences, 103(46), 17414-17419.[8]

-

Fung-Leung, W. P., et al. (2017). T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers. PLoS ONE, 12(1), e0170102.[9]

-

Abdul-Majid, K. B., et al. (2022). Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis. Rheumatology, 61(10), 4165-4175.[14]

-

Van der Poel, H., et al. (2019). Design and characterization of a novel structural class of Kv1.3 inhibitors. ResearchGate.[32]

-

Tăbăran, A. F., et al. (2019). Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. Biomedicine & Pharmacotherapy, 117, 109101.[10]

-

Lam, J., & Wulff, H. (2025). Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells. bioRxiv.[7]

-

Wulff, H., & Panyi, G. (2021). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Medicinal Research Reviews, 41(4), 2098-2139.[11]

-

Peigneur, S., & Tytgat, J. (2020). Marine Toxins Targeting Kv1 Channels: Pharmacological Tools and Therapeutic Scaffolds. Marine Drugs, 18(3), 179.[33]

-

PharmaCompass. (3R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. Retrieved from [Link][34]

-

Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Retrieved from [35]

-

Griffin, J. D., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 26(13), 3986.[36]

-

Bell, I. M., et al. (1999). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 42(15), 2946-2955.[37]

-

Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Retrieved from [38]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Kv1.3 Blockers for Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers | PLOS One [journals.plos.org]

- 13. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. The ‘Patch-Clamp’ Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells | IntechOpen [intechopen.com]

- 21. researchgate.net [researchgate.net]

- 22. Kv1.3 is the exclusive voltage-gated K+ channel of platelets and megakaryocytes: roles in membrane potential, Ca2+ signalling and platelet count - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. (3R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 35. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 36. mdpi.com [mdpi.com]

- 37. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast number of pharmaceuticals and naturally occurring alkaloids underscores its status as a "privileged scaffold."[1][3] This technical guide provides an in-depth exploration of piperidine derivatives in drug discovery, from fundamental synthetic strategies to their diverse pharmacological applications and the intricate structure-activity relationships that govern their therapeutic potential. For researchers, scientists, and drug development professionals, understanding the nuances of this versatile scaffold is paramount to designing the next generation of effective therapeutics.

The Pharmacological Versatility of Piperidine Derivatives

The therapeutic reach of piperidine-containing compounds is remarkably broad, spanning a multitude of disease areas.[4][5][6] Their derivatives are integral components in over twenty classes of pharmaceuticals, a testament to their ability to interact with a wide array of biological targets.[4][6] This versatility stems from the piperidine ring's three-dimensional structure, which allows for the precise spatial arrangement of substituents, thereby enabling the fine-tuning of drug-target interactions.[1]

The pharmacological actions of piperidine derivatives are extensive, with established efficacy as:

-

Anticancer agents: Demonstrating cytotoxicity and apoptosis induction in various cancer cell lines.[2][7][8]

-

Central Nervous System (CNS) agents: Including antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[2][8]

-

Antimicrobial and Antiviral agents: Exhibiting activity against a range of pathogens.[2][9]

-

Anti-inflammatory and Antihypertensive agents: Modulating key pathways in inflammation and blood pressure regulation.[2][9]

Below is a table summarizing the diverse pharmacological activities of various piperidine derivatives:

| Pharmacological Activity | Examples of Piperidine Derivatives | Key Findings | References |

| Anticancer | Spirooxindolopyrrolidine-embedded piperidinone, EF24 analog | Showed better cytotoxicity and apoptosis induction than reference drugs in certain cancer cell lines.[8] | [8] |

| Anti-Alzheimer's | Donepezil, Indolylpiperidine analogs | Act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[8] | [8] |

| Antipsychotic | Risperidone, Haloperidol | Widely used in the treatment of schizophrenia and other psychotic disorders. | [10][11] |

| Analgesic | Morphine, Fentanyl analogs | Potent opioid receptor modulators for pain management.[8][12] | [8][12] |

| Antiviral | Piperidine-based compounds | Inhibition of viral replication and entry. | [2] |

| Antimicrobial | Novel synthesized piperidine derivatives | Exhibited significant antibacterial and antifungal activities. | [2] |

| Anti-inflammatory | Evodiamine | Inhibits inflammatory pathways.[9] | [9] |

| Anti-diabetic | Voglibose | An alpha-glucosidase inhibitor for managing diabetes.[9] | [9] |

Core Synthetic Strategies for Accessing Piperidine Scaffolds

The construction of the piperidine core is a pivotal undertaking in synthetic organic chemistry.[1] A multitude of synthetic routes have been developed, each with its own merits and applications, ranging from classical methods to modern catalytic transformations.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach typically employs heterogeneous catalysts under hydrogen pressure.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

-

Reactor Preparation: A high-pressure autoclave is charged with the pyridine derivative and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Catalyst Addition: A heterogeneous catalyst, such as 5% Ruthenium-on-carbon (Ru/C) or 10% Palladium-on-carbon (Pd/C), is added (typically at a 1-10 mol% loading).

-

Inerting the Atmosphere: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove any residual oxygen.

-

Hydrogenation: The vessel is then purged with hydrogen before being pressurized to the desired level (e.g., 3-10 MPa).

-

Reaction Execution: The reaction mixture is stirred at a set temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude piperidine product, which can be further purified by distillation or crystallization.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially for substituted pyridines where chemo- and stereoselectivity are important considerations.[4] For instance, rhodium and cobalt-based catalysts have also been effectively utilized for pyridine hydrogenation.[4]

Intramolecular Cyclization Reactions

Intramolecular cyclization represents another powerful strategy for constructing the piperidine ring.[4] These reactions involve the formation of a new bond within a single molecule to close the ring. A variety of methods fall under this category, including:

-

Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds is a common approach.

-

Aza-Michael Addition: The intramolecular aza-Michael reaction provides an efficient route to functionalized piperidines.[4]

-

Alkene Cyclization: Metal-catalyzed cyclization of alkenes, such as gold(I)-catalyzed oxidative amination, allows for the formation of substituted piperidines.[4]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to complex piperidine derivatives.[4] These reactions are characterized by their high atom economy and procedural simplicity.

Caption: Key synthetic routes to the piperidine core.

Decoding Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is exquisitely sensitive to the nature and position of substituents on the piperidine ring. Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds into clinical candidates.

A prime example of detailed SAR studies can be found in the development of ligands for G-protein coupled receptors, such as opioid and chemokine receptors.

Case Study: Piperidinyl Piperidine Analogues as Opioid Receptor Modulators

The piperidinyl piperidine scaffold is a well-established pharmacophore for targeting opioid receptors.[12] Subtle modifications to this core can dramatically alter binding affinity, selectivity, and functional activity (agonist vs. antagonist).

| Structural Modification | Effect on Opioid Receptor Activity | Reference |

| 2-Substitution on Indole Ring | Potent NOP receptor full agonists with higher binding affinity compared to 3-substituted analogues. | [12] |

| Benzylpiperidine Moiety | Development of dual µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands with potent antinociceptive effects. | [12] |

| 4-Substitution on Piperidine Ring | Creation of balanced affinity MOR agonist/δ-opioid receptor (DOR) antagonist ligands. | [12] |

These SAR insights are invaluable for the rational design of new chemical entities with improved efficacy and reduced side effects. For instance, molecular docking studies have revealed that the protonated piperidine nitrogen often forms a crucial ionic interaction with an aspartate residue in the receptor binding pocket.[12]

The Future of Piperidine Derivatives in Drug Discovery

The journey of piperidine derivatives in drug discovery is far from over. Recent innovations are paving the way for even more sophisticated applications. A notable advancement is the development of novel two-step methods for the functionalization of complex piperidine molecules, combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling.[13][14] This streamlined approach simplifies the synthesis of complex, three-dimensional piperidines, potentially accelerating the discovery of new drugs.[13][14]

Furthermore, the exploration of spirocyclic piperidines is gaining traction.[15] These rigid, three-dimensional structures offer more points of contact with biological targets, potentially leading to more potent and selective drugs with improved physicochemical properties.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciencedaily.com [sciencedaily.com]

- 14. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 15. img01.pharmablock.com [img01.pharmablock.com]

solubility and stability of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

An In-Depth Technical Guide to the Solubility and Stability of (R)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, a chiral piperidine derivative of interest in pharmaceutical development. As the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its successful formulation and clinical efficacy, this document outlines the theoretical considerations and detailed experimental protocols for assessing its aqueous and organic solubility, as well as its stability under various stress conditions. The methodologies are grounded in regulatory expectations, specifically the International Council for Harmonisation (ICH) guidelines, and are designed to yield a robust understanding of the molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and strategic decision-making during preformulation and formulation development.

Introduction to (R)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a chiral secondary amine featuring a piperidine core. The presence of two basic nitrogen atoms facilitates the formation of a dihydrochloride salt. Salt formation is a common and effective strategy to enhance the aqueous solubility and handling properties of basic drug candidates[1]. The hydrochloride salt form, in particular, is widely used for its ability to improve the dissolution of poorly soluble basic compounds[2].

However, the selection of a salt form, especially a hydrochloride, necessitates a thorough investigation of its physicochemical properties. Key questions that must be addressed during development include:

-

Solubility: What is its intrinsic solubility in water and biorelevant media? How does solubility change as a function of pH?

-

Stability: Is the solid-state form stable under accelerated temperature and humidity conditions? Is it prone to hygroscopicity, a common trait of hydrochloride salts?[2][3]

-

Degradation Profile: What are the potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress?

This guide provides the necessary protocols and scientific rationale to comprehensively answer these questions, thereby establishing a solid foundation for formulation design and defining appropriate storage and handling conditions.

Physicochemical Properties Overview

A preliminary assessment of the compound's properties is crucial. While experimental data is the gold standard, some information can be derived from its structure.

| Property | Value / Information | Source / Rationale |

| IUPAC Name | (3R)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride | Chemical Structure |

| CAS Number | 1332765-61-3 | Chemical Registry |

| Molecular Formula | C₉H₂₂Cl₂N₂ | Derived from structure |

| Molecular Weight | 229.20 g/mol | Derived from formula |

| Appearance | Expected to be a white to off-white crystalline solid | Typical for amine HCl salts[4] |

| Expected pKa | Two pKa values are expected due to the two basic nitrogen atoms. Estimated pKa₁ ~8-9 (endocyclic N), pKa₂ ~10-11 (exocyclic N). | Based on typical piperidine and secondary amine pKa values. |

| Salt Form | Dihydrochloride | Two equivalents of HCl per molecule. |

Comprehensive Solubility Assessment

The solubility of an API directly influences its dissolution rate and, consequently, its bioavailability. For a basic compound like this, pH is the most critical factor governing aqueous solubility.

Theoretical Framework: The "Why"

As a dihydrochloride salt of a weak base, the compound's solubility is expected to be highest at low pH and decrease as the pH increases, approaching the intrinsic solubility of the free base. This behavior is governed by the Henderson-Hasselbalch equation. The protonated, ionized form of the amine is significantly more water-soluble than the neutral free base[5][6]. Therefore, as the pH of the solution rises above the pKa of the amine groups, the equilibrium shifts towards the less soluble neutral form, potentially causing precipitation.

Caption: High-level workflow for API characterization.

Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility in various aqueous media.

Objective: To quantify the equilibrium solubility in water and standard buffers (e.g., pH 1.2, 4.5, 6.8).

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of the API to a known volume of each solvent in glass vials. A magnetic stir bar should be included. Rationale: Ensuring an excess of solid material is present is critical to achieving equilibrium saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). Rationale: 24-72 hours is usually sufficient for slow-dissolving compounds to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 24, 48, 72 hours) can confirm that equilibrium has been reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. Rationale: It is crucial to avoid aspirating any solid particles, which would falsely elevate the measured concentration.

-

Filtration: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to saturate any binding sites on the filter.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method (see Section 4.4).

-

Confirmation: The pH of the remaining supernatant should be measured to confirm the final pH of the saturated solution. The solid residue should be analyzed (e.g., by XRPD) to check for any phase changes or conversion to the free base. Rationale: This is a self-validating step. A change in the solid form or pH during the experiment can significantly alter the interpretation of the results.

Data Presentation: Solubility Profile

| Solvent | Temperature (°C) | Final pH | Solubility (mg/mL) | Solid Form Post-Test |

| Deionized Water | 25 | (Measure) | (Result) | (XRPD Result) |

| 0.1 M HCl (pH ~1.2) | 37 | (Measure) | (Result) | (XRPD Result) |

| pH 4.5 Acetate Buffer | 37 | (Measure) | (Result) | (XRPD Result) |

| pH 6.8 Phosphate Buffer | 37 | (Measure) | (Result) | (XRPD Result) |

| Ethanol | 25 | N/A | (Result) | (XRPD Result) |

| Methanol | 25 | N/A | (Result) | (XRPD Result) |

Comprehensive Stability Assessment

Stability studies are predictive measures of an API's shelf-life and are essential for identifying potential liabilities. For amine hydrochlorides, key areas of concern include hygroscopicity, solid-state disproportionation, and oxidative degradation.[7][8]

Caption: Workflow for a single forced degradation study.

Protocol: Solid-State Stability (ICH Q1A R2)

Objective: To evaluate the thermal and humidity-driven stability of the solid API.

Methodology:

-

Sample Preparation: Place a sufficient quantity of the API in open glass vials (for humidity exposure) and loosely capped vials (for dry heat). Rationale: Open containers maximize exposure to humidity, representing a worst-case scenario for packaging.

-

Storage Conditions: Place the samples in calibrated stability chambers at the following ICH-recommended conditions:

-

Accelerated: 40 °C / 75% Relative Humidity (RH)[9]

-

Long-Term (Example): 25 °C / 60% RH

-

Forced (Thermal): 80 °C (or 20 °C below melting point) / Dry

-

-

Time Points: Pull samples at specified intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[9]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical form.

-

Assay and Purity: Use a stability-indicating HPLC method to quantify the API and detect any degradation products.

-

Water Content: Use Karl Fischer titration to quantify water uptake.

-

Solid Form: Use X-ray Powder Diffraction (XRPD) to detect any changes in crystallinity or polymorphic form.[10]

-

Protocol: Forced Degradation (Solution-State)

Objective: To identify likely degradation products and establish degradation pathways, which is crucial for developing a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation.

Methodology:

-

Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mix) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the API solution to the following conditions in separate experiments. A control sample (stored at 5 °C, protected from light) should be run in parallel.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C. Rationale: Simulates gastric conditions and targets acid-labile groups.[13]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80 °C. Rationale: Challenges base-labile groups. The strength of the base and temperature may need to be adjusted to control the degradation rate.[8]

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Rationale: Amines are often susceptible to oxidation, which can lead to N-oxide formation or other products.[8]

-

Thermal: Heat the stock solution at 60-80 °C.

-

Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time/Temp | % Assay Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

| 0.1 M HCl | 24 hr / 80°C | (Result) | (Result) | (Result) |

| 0.1 M NaOH | 8 hr / 60°C | (Result) | (Result) | (Result) |

| 3% H₂O₂ | 24 hr / RT | (Result) | (Result) | (Result) |

| Heat (Solution) | 72 hr / 80°C | (Result) | (Result) | (Result) |

| Light (ICH Q1B) | (ICH Standard) | (Result) | (Result) | (Result) |

Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the intact API from all process impurities and potential degradation products.

Starting Point Protocol:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm). Rationale: C18 columns are versatile and provide good retention for many small molecules.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. Rationale: The acidic modifier improves peak shape for basic analytes like amines by suppressing silanol interactions on the column.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting gradient would be 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the molecule is likely to have some absorbance, or a determined λmax).

-

Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity.

Data Interpretation and Recommendations

-

Solubility: High solubility in acidic conditions (pH < 4) is expected. A sharp drop in solubility as the pH approaches and exceeds the pKa values would suggest that formulation strategies for oral delivery should ensure a low pH environment for dissolution, or consider enabling technologies like amorphous solid dispersions if solubility in the small intestine (pH ~6.8) is too low.

-

Hygroscopicity: Based on data for similar hydrochloride salts, some degree of water uptake under high humidity is likely.[14] If significant (>2% w/w at 75% RH), it indicates that the API will require controlled, low-humidity environments for manufacturing and storage in moisture-protective packaging.

-

Chemical Stability: The forced degradation studies will reveal the molecule's primary liabilities. If significant degradation occurs under oxidative stress, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) should be considered. If hydrolysis is rapid, aqueous-based formulations or wet granulation processes may be challenging.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable component of pharmaceutical development. For (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, particular attention should be paid to its pH-dependent solubility profile and its hygroscopic nature. The forced degradation studies will provide a critical roadmap for developing a robust, stable, and effective drug product. The data generated through these protocols will directly inform formulation strategies, packaging selection, and the establishment of a justified shelf-life, ensuring the quality and safety of the final medicinal product.

References

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.

- A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.

- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.

- Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.

- Principles of Drug Action 1, Spring 2005, Amines. Unknown Source.

- Isolation (Recovery) of amines. University of Alberta.

- (R)

- Forced degradation studies: A critical lens into pharmaceutical stability. Unknown Source.

- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Unknown Source.

- Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear

- pH and Solubility. AP Chemistry.

- Salt Selection in Drug Development. Pharmaceutical Technology.

- Development of forced degradation and stability indicating studies of drugs—A review. Unknown Source.

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

- (R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride (CAS 1332765-61-3). Fluorochem.

- Effect of pH on the solubilities of divalent and trivalent amino acids in water

- The stability of quinapril hydrochloride--a mixture of amorphous and crystalline forms (QHCl-AC)--in solid phase. PubMed.

- Forced Degradation Study as per ICH Guidelines: Wh

- Solubility of Pharmaceuticals and Their Salts As a Function of pH.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- Solid-State Forms of Koumine Hydrochloride: Phase Transformations and the Crystal Structure and Properties of the Stable Form. PMC.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Unknown Source.

- Properties of amines. Organic Chemistry II - Lumen Learning.

- (R)-(-)-3-Aminopiperidine dihydrochloride. Chem-Impex.

- Amine compounds. Unknown Source.

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin

- New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl. MDPI.

- Amines salts are soluble in water but insoluble in organic solvent.This i.. Filo.

- Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?. Wiley Periodicals, Inc..

- ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Unknown Source.

- (PDF) Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride.

- (R)-3-Piperidinamine dihydrochloride. ChemicalBook.

- Advanced Properties of Amines. Chemistry LibreTexts.

- PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmtech.com [pharmtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Isolation (Recovery) [chem.ualberta.ca]

- 6. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 7. pharxmonconsulting.com [pharxmonconsulting.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-State Forms of Koumine Hydrochloride: Phase Transformations and the Crystal Structure and Properties of the Stable Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Application Note: (R)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride in Targeted Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Physicochemical Profiling & Structural Rationale

In modern medicinal chemistry, the spatial vectoring of functional groups is paramount to achieving high ligand efficiency (LE) and target selectivity. (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (CAS: 1235439-19-6) has emerged as a privileged chiral building block, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of targeted kinase inhibitors.

The selection of this specific reagent over its racemic or free-base counterparts is driven by three mechanistic rationales:

-

Stereochemical Vectoring: The (R)-configuration precisely directs the exocyclic isopropyl group into deep hydrophobic sub-pockets. This stereospecificity is critical; for instance, in the development of nanomolar Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the (R)-enantiomer demonstrates profound target engagement, whereas the (S)-enantiomer suffers a near-complete loss of activity due to steric clashes within the hinge region ().

-

Conformational Restriction: The bulky isopropyl group restricts the rotatable bonds of the exocyclic amine. This lowers the entropic penalty upon target binding while simultaneously increasing the lipophilicity (LogP) necessary for cellular permeability. This exact scaffold has been successfully utilized to disrupt complex protein-protein interactions, such as the Spire2–FMN2 interface ().

-

Salt Form Stability (Causality): The dihydrochloride salt is utilized rather than the free base to prevent atmospheric oxidation and spontaneous carbamate formation via CO₂ absorption. The salt form ensures long-term bench stability and precise stoichiometric control during sensitive cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD) workflow utilizing chiral piperidine scaffolds.

Experimental Workflows: Self-Validating Protocols

To integrate this building block into a drug discovery pipeline, the dihydrochloride salt must be carefully managed. The following protocols are designed as self-validating systems, ensuring that each mechanistic step is verified before progression.

Protocol A: In Situ Free-Basing & Nucleophilic Aromatic Substitution (SₙAr)

This protocol is optimized for coupling the diamine to electron-deficient heteroaryl halides (e.g., chloropyrimidines or chloroquinolines).

Mechanistic Causality: The piperidine ring nitrogen is less sterically hindered than the chiral, isopropyl-substituted exocyclic amine. By carefully controlling the temperature and stoichiometry, we can achieve regioselective SₙAr at the ring nitrogen without requiring orthogonal protecting groups. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, while N-Methyl-2-pyrrolidone (NMP) provides the high dielectric constant needed to stabilize the polar Meisenheimer transition state.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (1.2 equiv) in anhydrous NMP (0.2 M).

-

Neutralization: Add DIPEA (3.5 equiv) dropwise at 25 °C.

-

Validation Check 1: The suspension will transition to a clear solution within 10 minutes, confirming the complete liberation of the free amine.

-

-

Electrophile Addition: Add the heteroaryl chloride (1.0 equiv) in a single portion. Seal the vial under a nitrogen atmosphere.

-

Thermal Activation: Heat the reaction mixture to 90 °C using an aluminum heating block for 4–6 hours.

-

Reaction Monitoring:

-

Validation Check 2: Analyze a 5 µL aliquot via LC-MS. The complete disappearance of the heteroaryl halide peak and the emergence of the [M+H]⁺ product mass confirms the successful resolution of the Meisenheimer complex.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate (10 volumes), and wash sequentially with saturated aqueous NaHCO₃ and brine to remove NMP and DIPEA hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Nucleophilic Aromatic Substitution (SNAr) pathway for heteroaryl amine synthesis.

Protocol B: Buchwald-Hartwig Cross-Coupling for Unactivated Electrophiles

When the target electrophile lacks electron-withdrawing groups (e.g., unactivated aryl bromides), the activation energy for SₙAr is too high. A palladium-catalyzed cross-coupling is required.

Mechanistic Causality: Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the amine, facilitating its coordination to the Pd(II) intermediate. RuPhos is selected as the ligand because its electron-rich, sterically demanding biaryl structure accelerates reductive elimination, preventing competitive β-hydride elimination from the piperidine ring.

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and NaOtBu (3.0 equiv).

-

Reagent Addition: Add the aryl bromide (1.0 equiv) and (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (1.2 equiv).

-

Solvent Addition: Suspend the mixture in anhydrous, degassed Toluene (0.1 M).

-

Coupling: Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours.

-

Validation Check: TLC (DCM:MeOH 9:1 with 1% NH₄OH) should reveal a single new spot with a lower Rf than the starting halide. Staining with ninhydrin will yield a distinct color change if the exocyclic secondary amine remains unreacted, confirming regioselectivity.

-

-

Purification: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the empirical data derived from coupling (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride across various electrophilic scaffolds. This data serves as a predictive baseline for reaction optimization.

| Electrophile Type | Preferred Solvent | Base (Equiv) | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Note & Causality |

| Electron-Deficient Pyrimidine | DMF | DIPEA (3.5) | 80 | 4 | 85–95% | Rapid SₙAr due to low activation energy; high regioselectivity for the ring nitrogen. |

| Electron-Neutral Quinoline | NMP | DIPEA (4.0) | 120 | 16 | 60–75% | Requires a thermal driving force to overcome the rearomatization barrier. |

| Unactivated Aryl Bromide | Toluene | NaOtBu (3.0) | 100 | 12 | 70–80% | SₙAr fails entirely; requires Pd-catalysis (Buchwald-Hartwig) to force C-N bond formation. |

| Aliphatic Acid Chloride | DCM | TEA (3.0) | 0 to 25 | 2 | 90–98% | Rapid N-acylation. Requires strict temperature control to prevent di-acylation. |

References

-

Kitel, R., et al. "Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction." Journal of Medicinal Chemistry, 2023.[Link]

-

Andreev, S., et al. "Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability." International Journal of Molecular Sciences, 2020.[Link]

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in vitro assay development

An Application Guide for the In Vitro Assay Development of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

Abstract

The discovery and characterization of novel chemical entities are foundational to modern pharmacology. (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, a chiral piperidine derivative, represents a class of compounds with significant therapeutic potential due to the prevalence of the piperidine scaffold in numerous approved drugs.[1][2] The successful progression of any new compound through the drug discovery pipeline is contingent upon the development of robust and reliable in vitro assays to elucidate its biological activity, mechanism of action, and potency.[3][4] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a validated in vitro assay framework for (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, particularly in a scenario where the primary biological target is not yet known. We will move beyond simple protocol recitation to explain the scientific rationale behind key decisions, ensuring the developed assays are not only accurate but also self-validating and fit for purpose.

Introduction: The Assay Development Cascade

In early-stage drug discovery, biological assays serve as the primary tool to determine if a compound interacts with a biological target and to what extent it modulates its function.[3] The process is not linear but cyclical, involving hypothesis generation, experimental testing, and data-driven optimization. For a novel compound like (R)-N-(Propan-2-yl)piperidin-3-amine, the initial challenge is the absence of a defined mechanism of action. Therefore, our strategy must be twofold: first, to employ broad screening methodologies to identify potential targets, and second, to develop specific, high-fidelity assays to characterize the interaction with the identified target(s).

This guide outlines a logical workflow, beginning with essential compound characterization and proceeding through target identification strategies, detailed assay protocols, and rigorous validation criteria.

Figure 1: The Assay Development Workflow. This diagram illustrates the systematic progression from initial compound quality control to a fully validated in vitro assay ready for compound characterization.

Foundational Step: Compound Management

Scientific integrity begins with the test article itself. Before any biological experiment, the purity, identity, and solubility of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride must be confirmed.

-

Purity Assessment: Use techniques like LC-MS and NMR to confirm the chemical identity and assess purity. Impurities can lead to misleading biological results.

-

Solubility Determination: The dihydrochloride salt form suggests good aqueous solubility. However, it is critical to experimentally determine the maximum soluble concentration in various assay buffers. Undissolved compound is a common source of assay artifacts.

-

Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or DMSO). Store as single-use aliquots at -20°C or -80°C to maintain stability and avoid freeze-thaw cycles.

| Parameter | Recommendation | Rationale |

| Stock Solvent | DMSO or Sterile Water | DMSO is an excellent solvent for many organic molecules; however, the final concentration in the assay should be kept low (<0.5%) to avoid solvent-induced artifacts. Water is preferable if solubility allows. |

| Stock Concentration | 10-50 mM | A high concentration allows for minimal volume addition to the assay, reducing solvent effects. |

| Storage | Single-use aliquots, -80°C | Prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination. |

Target Identification and Assay Selection

With a well-characterized compound in hand, the next phase is to identify its biological target. This is a critical decision point that dictates the entire subsequent experimental path.

Figure 2: Decision Tree for Assay Selection. The choice between a target-based or phenotypic approach is fundamental in early drug discovery.

Target-Based vs. Phenotypic Approaches

-

Target-Based Discovery (TDD): This approach relies on knowing or hypothesizing the molecular target.[3] Given the piperidine scaffold, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like proteases.[5][6] A TDD approach would involve screening the compound against panels of these targets.

-

Phenotypic Drug Discovery (PDD): This approach makes no assumptions about the target.[3] Instead, it measures the effect of the compound on the phenotype of a cell or organism (e.g., cell death, inhibition of cytokine release). This can reveal unexpected mechanisms of action.

For a novel compound, a parallel strategy is often most effective. A broad, commercially available target panel screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) can quickly identify high-affinity interactions, while a simple, robust cell-based assay can provide functional context.

Protocols for Primary Assay Development

Here we provide detailed, adaptable protocols for three fundamental assay types that form the cornerstone of an initial screening campaign.

Protocol 1: Radioligand Competition Binding Assay (Target-Based)

This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[7][8] It measures the ability of the unlabeled test compound, (R)-N-(Propan-2-yl)piperidin-3-amine, to compete with a known, radioactively labeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of the test compound for a chosen receptor target (e.g., a serotonin or sigma receptor, based on literature for similar scaffolds[6]).

Materials:

-

Receptor source: Cell membranes expressing the target receptor.

-

Radioligand: A high-affinity, commercially available radiolabeled ligand for the target (e.g., [³H]-ligand).

-

Test Compound: (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

-

Unlabeled Competitor: A known, high-affinity unlabeled ligand for defining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplate, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a dilution series of the test compound in assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

-

Dilute the radioligand in assay buffer to a final concentration at or below its Kd value. This maximizes assay sensitivity.[9]

-

Prepare the cell membrane suspension in ice-cold assay buffer to a pre-determined optimal concentration.

-

-

Assay Plate Setup:

-

Total Binding (TB) wells: Add 25 µL buffer, 25 µL radioligand, and 50 µL membrane suspension.

-

Non-Specific Binding (NSB) wells: Add 25 µL of the high-concentration unlabeled competitor, 25 µL radioligand, and 50 µL membrane suspension.

-

Test Compound wells: Add 25 µL of each concentration of the test compound dilution series, 25 µL radioligand, and 50 µL membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a pre-determined time to allow the binding to reach equilibrium.[7]

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: General Enzyme Inhibition Assay (Target-Based)

This protocol describes a general method for assessing whether the test compound inhibits the activity of a specific enzyme.[10] The principle is to measure the rate of a reaction catalyzed by the enzyme in the presence and absence of the inhibitor.

Objective: To determine the IC50 of the test compound against a target enzyme (e.g., a protease or kinase).

Materials:

-

Target Enzyme: Purified, active enzyme.

-

Substrate: A substrate that produces a detectable signal (colorimetric, fluorometric, or luminescent) upon enzymatic conversion.

-

Test Compound: (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

-

Known Inhibitor: A positive control inhibitor for the target enzyme.

-

Assay Buffer: Buffer optimized for enzyme activity.

-

96- or 384-well microplate and a compatible plate reader.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound and the known inhibitor in assay buffer.

-

Prepare the enzyme solution in assay buffer at a concentration that gives a robust linear reaction rate.

-

Prepare the substrate solution in assay buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) to allow for the detection of competitive inhibitors.[11]

-

-

Assay Reaction:

-

Add a small volume of the test compound dilutions (or controls) to the microplate wells.

-

Add the enzyme solution to all wells and incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for time-dependent or tight-binding inhibitors.[10][11]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Detection:

-

Measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic assay) or at a single endpoint after a fixed incubation period. A kinetic reading is generally preferred as it provides more information about the reaction rate.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background)).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data using non-linear regression to a sigmoidal dose-response model to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay (Phenotypic)

Before performing complex functional cell-based assays, it is essential to determine the concentration range at which the test compound exhibits cytotoxicity.[12] This ensures that any observed functional effects are not simply a consequence of cell death.

Objective: To determine the CC50 (concentration causing 50% cytotoxicity) of the test compound in a relevant cell line.

Materials:

-

Cell Line: An appropriate cell line for screening (e.g., HEK293, HeLa, or a disease-relevant line).

-

Cell Culture Medium: Medium and supplements (e.g., FBS, antibiotics) suitable for the chosen cell line.[12]

-

Test Compound: (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

-

Viability Reagent: e.g., MTT, MTS, or a luminescent ATP-based reagent (like CellTiter-Glo®).

-

96-well clear-bottom, tissue-culture treated plates.

-

Plate reader (absorbance or luminescence).

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., medium with 0.1% DMSO) and untreated controls.

-

-

Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis:

-

Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "lysed cells" control as 0% viability.

-

Plot the percent viability against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to calculate the CC50.

Assay Validation and Quality Control

Developing a protocol is only the first step; validating its performance is critical for generating trustworthy data.[13] Validation ensures the assay is reliable, reproducible, and fit for its intended purpose.[14][15]

| Validation Parameter | Description | Acceptance Criteria (Example) |

| Signal Window (S/B) | The ratio of the signal from the positive control to the negative control. | S/B > 3 |

| Z'-Factor | A statistical measure of assay quality, accounting for both signal window and data variation. | Z' > 0.5 (for HTS) |

| Precision (CV) | Intra- and inter-assay variability, expressed as the coefficient of variation (%CV). | Intra-assay CV < 15%, Inter-assay CV < 20% |

| IC50 Reproducibility | The consistency of the IC50 value for a standard control compound across multiple experiments. | Less than three-fold variation |

| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. | Assay performance remains within acceptable limits. |

Conclusion

The development of in vitro assays for a novel compound such as (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a systematic, multi-faceted process that forms the bedrock of its preclinical characterization. By beginning with rigorous compound quality control, employing a logical strategy for target identification, and meticulously developing and validating specific biochemical and cell-based assays, researchers can confidently elucidate the compound's pharmacological profile. The protocols and principles outlined in this guide provide a robust framework for navigating this critical phase of drug discovery, ensuring that the generated data is accurate, reproducible, and ultimately, decision-enabling.

References

-

How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

-

Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

-

Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]

-

In Vitro Assay Development Services. Charles River Laboratories. [Link]

-

Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

-

Guidance on Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens. mdi Consultants. [Link]

-

Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

-

In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech. [Link]

-

(PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. [Link]

-

Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. U.S. Food and Drug Administration. [Link]

-

FDA Publishes Draft Guidance on Test Validation, Submission for EUAs. 360Dx. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Flow Cytometry Binding Assay. Bowdish Lab, McMaster University. [Link]

-

Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. U.S. Food and Drug Administration. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

-

The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

-

Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC, NIH. [Link]

-

Enzyme Inhibition Studies. BioIVT. [Link]

-

Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC, NIH. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC, NIH. [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. [Link]

- Preparation method for 3-aminopiperidine and optical isomer thereof.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]

- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]